molecular formula C8H8BrNO3 B2374785 Ethyl 5-bromo-3-hydroxypicolinate CAS No. 1246845-70-4

Ethyl 5-bromo-3-hydroxypicolinate

Cat. No.: B2374785
CAS No.: 1246845-70-4
M. Wt: 246.06
InChI Key: XZUPMMSERLIHCL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-hydroxypicolinate is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of picolinic acid and contains a bromine atom at the 5-position and a hydroxyl group at the 3-position

Scientific Research Applications

Ethyl 5-bromo-3-hydroxypicolinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Ethyl 5-bromo-3-hydroxypicolinate is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H315-H319-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for Ethyl 5-bromo-3-hydroxypicolinate are not mentioned in the available resources, it’s worth noting that organoboranes and similar compounds are valuable building blocks in organic synthesis . This suggests potential future applications in the synthesis of new chemical compounds.

Mechanism of Action

Preparation Methods

Ethyl 5-bromo-3-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromo-3-hydroxypicolinic acid with ethanol in the presence of thionyl chloride. The reaction is typically carried out at 80°C for 24 hours, followed by cooling and removal of the solvent . This method provides a straightforward approach to obtaining the desired ester compound.

Chemical Reactions Analysis

Ethyl 5-bromo-3-hydroxypicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to an alkane.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, and esterification reactions can be used to modify the ester group.

Common reagents used in these reactions include thionyl chloride for esterification, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 5-bromo-3-hydroxypicolinate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-3-methoxypicolinate: Similar structure but with a methoxy group instead of a hydroxyl group.

    Ethyl 5-chloro-3-hydroxypicolinate: Contains a chlorine atom instead of bromine.

    Ethyl 5-bromo-3-hydroxybenzoate: Similar functional groups but with a benzoate backbone instead of picolinate.

Properties

IUPAC Name

ethyl 5-bromo-3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-6(11)3-5(9)4-10-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUPMMSERLIHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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